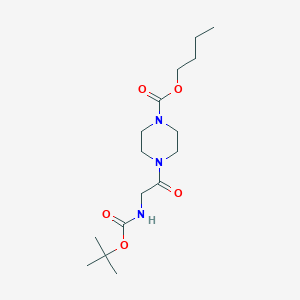
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is a synthetic organic compound commonly used in peptide synthesis and as a protecting group in organic chemistry. The compound features a piperazine ring, which is a common structural motif in medicinal chemistry, and a tert-butoxycarbonyl (Boc) group, which is widely used to protect amine functionalities during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester typically involves the following steps:
Protection of the amine group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the piperazine ring: The protected amine is then reacted with ethylenediamine to form the piperazine ring.
Acylation: The piperazine derivative is acylated using acetic anhydride or a similar acylating agent.
Esterification: The final step involves esterification with butanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Substitution: The ester group can be substituted with other nucleophiles under basic or acidic conditions.
Hydrolysis: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Deprotection: TFA, HCl
Substitution: Nucleophiles such as amines, alcohols, or thiols
Hydrolysis: Aqueous acid or base
Major Products Formed
Deprotection: Piperazine-1-carboxylic acid derivatives
Substitution: Various substituted piperazine derivatives
Hydrolysis: Piperazine-1-carboxylic acid and butanol
Applications De Recherche Scientifique
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the design and synthesis of pharmaceutical agents, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a protecting group for amines, allowing for selective reactions on other functional groups.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine group for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid methyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid ethyl ester
- 4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid isopropyl ester
Uniqueness
4-(2-Tert-butoxycarbonylamino-acetyl)-piperazine-1-carboxylic acid butyl ester is unique due to its specific ester group, which can influence its solubility, reactivity, and overall chemical behavior. The butyl ester group provides a balance between hydrophobicity and reactivity, making it suitable for various applications in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C16H29N3O5 |
|---|---|
Poids moléculaire |
343.42 g/mol |
Nom IUPAC |
butyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H29N3O5/c1-5-6-11-23-15(22)19-9-7-18(8-10-19)13(20)12-17-14(21)24-16(2,3)4/h5-12H2,1-4H3,(H,17,21) |
Clé InChI |
HTXXCWCJAROIFD-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)N1CCN(CC1)C(=O)CNC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















